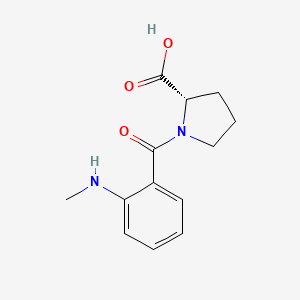
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a benzoyl group substituted with a methylamino group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction, where the pyrrolidine ring is reacted with a benzoyl chloride derivative under basic conditions.
Substitution with Methylamino Group: The final step involves the substitution of the benzoyl group with a methylamino group, typically achieved through a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Methylamine in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the benzoyl group.
Substitution: Methylamino-substituted benzoyl derivatives.
Scientific Research Applications
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound with the opposite stereochemistry.
1-(2-(Amino)benzoyl)pyrrolidine-2-carboxylic acid: A similar compound lacking the methyl group on the amino substituent.
1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid: The racemic mixture of both (S)- and ®-enantiomers.
Uniqueness
(S)-1-(2-(Methylamino)benzoyl)pyrrolidine-2-carboxylic acid is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties and biological activity compared to its enantiomer and racemic mixture. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
58177-16-5 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2S)-1-[2-(methylamino)benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-14-10-6-3-2-5-9(10)12(16)15-8-4-7-11(15)13(17)18/h2-3,5-6,11,14H,4,7-8H2,1H3,(H,17,18)/t11-/m0/s1 |
InChI Key |
KWTLFUWXYAGRFL-NSHDSACASA-N |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















